molecular formula C20H17N5O2 B2937575 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 656831-71-9

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2937575
CAS No.: 656831-71-9
M. Wt: 359.389
InChI Key: HRTJNOXLASGAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-oxo-pyrazolopyrimidine core linked to an acetamide group substituted with an m-tolyl (meta-methylphenyl) moiety. The m-tolyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTJNOXLASGAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

  • Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

      Reagents: Hydrazine derivatives, β-diketones or β-ketoesters

      Conditions: Acidic or basic medium, reflux

  • Step 2: Functionalization

      Reagents: Phenylhydrazine, acetic anhydride

      Conditions: Reflux, followed by purification

  • Step 3: Acetamide Formation

      Reagents: m-Toluidine, acetic anhydride

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide

      Conditions: Varies depending on the desired product

  • Reduction: : Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or other functional groups.

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

      Conditions: Typically carried out in an inert atmosphere

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Halogenating agents, nucleophiles, or electrophiles

      Conditions: Depends on the specific substitution reaction

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

  • Structural Difference : The acetamide group is substituted with a 5-chloro-2-methylphenyl ring instead of m-tolyl.

1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives

  • Structural Difference: Replacement of the acetamide group with urea and addition of imino groups on the pyrimidine ring.
  • Biological Activity : These derivatives demonstrated significant in vitro and in vivo anticancer activity, particularly against breast cancer cell lines, with IC₅₀ values in the low micromolar range. The urea moiety likely facilitates hydrogen bonding with target proteins .

Heterocyclic Analogues with Different Core Scaffolds

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide

  • Structural Difference : The pyrazolopyrimidine core is replaced with a quinazolin-4-one ring.
  • Biological Activity: This compound exhibited potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with MIC values of 1.56 µg/mL. The chloro group at position 6 enhances electron deficiency, improving target binding .

Coumarin-Acetamide Hybrids (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide)

  • Structural Difference: A coumarin-thiazolidinone hybrid replaces the pyrazolopyrimidine core.
  • Biological Activity : These compounds showed superior antioxidant activity compared to ascorbic acid (IC₅₀ = 12.3 µM vs. 25.6 µM for ascorbic acid), attributed to the radical-scavenging coumarin moiety .

Fluorinated and Complex Derivatives

Fluorinated Pyrazolopyrimidine-Chromenone Hybrid (Example 83 in )

  • Structural Difference: Incorporation of fluorinated chromenone and dimethylamino groups.
  • Impact on Activity: Fluorine atoms enhance metabolic stability and bioavailability.

Goxalapladib (CAS-412950-27-7)

  • Structural Difference : A naphthyridine-1(4H)-acetamide core with trifluoromethyl and difluorophenyl groups.
  • Biological Activity : Developed for atherosclerosis treatment, its trifluoromethyl group improves lipophilicity and target selectivity for inflammatory pathways .

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Biological Activity Key Finding/IC₅₀/MIC Source
Target Compound Pyrazolo[3,4-d]pyrimidine m-tolyl acetamide Under investigation N/A
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidine 5-chloro-2-methylphenyl acetamide Not reported N/A
1-(4-Imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives Pyrazolo[3,4-d]pyrimidine Urea, imino groups Anticancer IC₅₀ = 2.1–5.8 µM (MCF-7 cells)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Quinazolin-4-one Chloro, methyl, phenyl acetamide Antitubercular MIC = 1.56 µg/mL
Coumarin-thiazolidinone hybrid Coumarin-thiazolidinone Phenylthiazolidinone, chromenyloxy Antioxidant IC₅₀ = 12.3 µM (DPPH assay)
Fluorinated pyrazolopyrimidine-chromenone hybrid (Example 83) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, dimethylamino Kinase inhibition Not disclosed

Biological Activity

The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside its mechanism of action.

Chemical Structure and Synthesis

The compound features a unique pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its biological activity. The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the core structure. Subsequent modifications introduce various substituents that enhance its biological profile.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis and inhibits cell cycle
5iMCF-70.3Dual EGFR/VGFR2 inhibition
1dMCF-71.74Induces apoptosis

The compound 1a , for example, demonstrated high inhibitory activity against A549 lung cancer cells, significantly outperforming doxorubicin in terms of potency .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory potential. These compounds can inhibit key inflammatory mediators and enzymes involved in the inflammatory response. For example, certain derivatives have shown efficacy in reducing cytokine release in vitro.

Antimicrobial Activity

The antimicrobial properties of these compounds have also been evaluated. Some derivatives exhibit activity against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

The mechanism by which This compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific protein kinases involved in cell signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : The compound disrupts the normal progression of the cell cycle, particularly at the G1/S transition phase.

Case Studies

Recent studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • In a study involving compound 5i , it was found to effectively inhibit tumor growth in MCF-7 models while inducing significant apoptosis and suppressing cell migration .
  • Another study reported that derivative 1a exhibited an IC50 value lower than that of established chemotherapeutics like doxorubicin against multiple tumor cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.